![molecular formula C11H12O B3042754 3-Phenylpent-1-yn-3-ol CAS No. 6712-31-8](/img/structure/B3042754.png)
3-Phenylpent-1-yn-3-ol
Overview
Description
“3-Phenylpent-1-yn-3-ol” is a chemical compound . The molecular formula of this compound is C12H14O . The molecular weight is 174.2390 .
Molecular Structure Analysis
The molecular structure of “3-Phenylpent-1-yn-3-ol” can be represented by the InChI string: InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3H2,1-2H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “3-Phenylpent-1-yn-3-ol” are not mentioned in the sources retrieved, similar compounds have been used as reactants in various chemical reactions. For example, 3-Methyl-1-pentyn-3-ol has been used to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide .Scientific Research Applications
Green Synthesis of Tertiary Propargylic Alcohols
PPY serves as a valuable precursor for the synthesis of tertiary propargylic alcohols. Researchers have developed an efficient and environmentally friendly method for alkynylation using PPY. Under solvent-free conditions and with the assistance of tert-BuOK, PPY reacts with aromatic and aliphatic ketones to yield tertiary propargylic alcohols with good to excellent yields .
α-Methylene Cyclic Carbonates Synthesis
PPY participates in the synthesis of α-methylene cyclic carbonates. By reacting PPY with carbon dioxide, researchers can generate these important compounds. These cyclic carbonates find applications in various fields, including materials science and organic synthesis .
Building Blocks for Fine Chemicals and Pharmaceuticals
Propargylic alcohols, including those derived from PPY, serve as versatile building blocks. They play a crucial role in the synthesis of fine chemicals, natural products, and pharmaceuticals. Researchers explore their potential in drug discovery and development .
Click Chemistry and Bioconjugation
PPY’s alkyne group makes it suitable for click chemistry reactions. Researchers employ PPY as a bioorthogonal handle for site-specific labeling and bioconjugation. Applications include protein labeling, imaging, and drug delivery systems.
properties
IUPAC Name |
3-phenylpent-1-yn-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h1,5-9,12H,4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZUGNGWNBQMLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpent-1-yn-3-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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